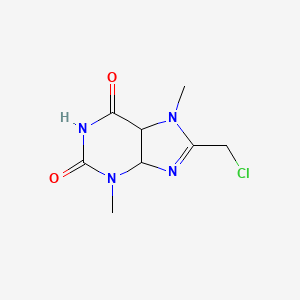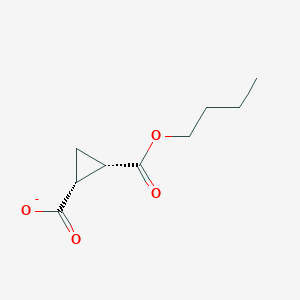
1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel- is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with two carboxylic acid groups, one of which is esterified with a butyl group. The stereochemistry of the compound is specified as (1S,2R)-rel-, indicating the relative configuration of the substituents on the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel- typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Carboxylic Acid Groups: The cyclopropane ring is then functionalized with carboxylic acid groups through a series of oxidation reactions.
Esterification: One of the carboxylic acid groups is esterified with butanol under acidic conditions to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The cyclopropane ring and ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclopropanedicarboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of a butyl ester.
1,2-Cyclopropanedicarboxylic acid, ethyl ester: Similar structure but with an ethyl ester group.
1,2-Cyclopropanedicarboxylic acid, propyl ester: Similar structure but with a propyl ester group.
Uniqueness
1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel- is unique due to its specific stereochemistry and the presence of a butyl ester group
Properties
Molecular Formula |
C9H13O4- |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
(1R,2S)-2-butoxycarbonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-13-9(12)7-5-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1/t6-,7+/m1/s1 |
InChI Key |
DJSPVAXZXBCUSV-RQJHMYQMSA-M |
Isomeric SMILES |
CCCCOC(=O)[C@H]1C[C@H]1C(=O)[O-] |
Canonical SMILES |
CCCCOC(=O)C1CC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


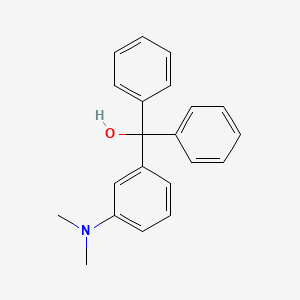
![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B12343866.png)

![(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343872.png)
![chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B12343876.png)
![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
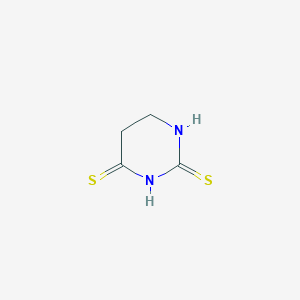
![3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one](/img/structure/B12343906.png)
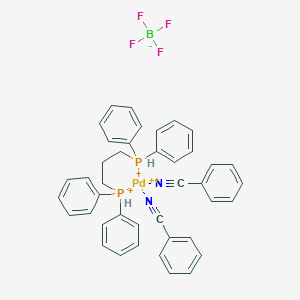
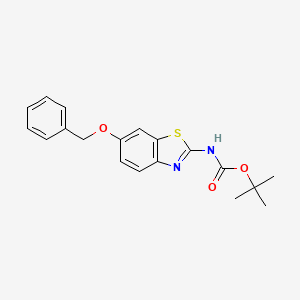
![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)
![11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343952.png)
![4-[(Hydroxyimino)methyl]pyrimidin-2-amine](/img/structure/B12343958.png)
